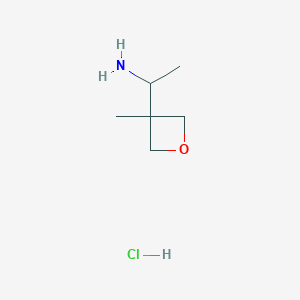
1-(3-Methyloxetan-3-yl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyloxetan-3-yl)ethanamine;hydrochloride is a chemical compound with the CAS Number: 2551114-57-7 . It has a molecular weight of 151.64 . The IUPAC name for this compound is 1-(3-methyloxetan-3-yl)ethan-1-amine hydrochloride . It is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The InChI code for 1-(3-Methyloxetan-3-yl)ethanamine;hydrochloride is 1S/C6H13NO.ClH/c1-5(7)6(2)3-8-4-6;/h5H,3-4,7H2,1-2H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(3-Methyloxetan-3-yl)ethanamine;hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 151.64 .Applications De Recherche Scientifique
DNA Interaction and Cytotoxicity
Research on Cu(II) complexes with tridentate ligands, including those structurally related to 1-(3-Methyloxetan-3-yl)ethanamine hydrochloride, has shown significant DNA binding properties and minor structural changes upon interaction. These complexes demonstrate a range of biological activities, including cytotoxic effects on cancer cell lines, suggesting potential applications in cancer research and treatment (Kumar et al., 2012).
Structural Characterization and Reactivity
Studies involving ligands similar to 1-(3-Methyloxetan-3-yl)ethanamine hydrochloride have contributed to the development of chiral, conformationally mobile complexes. These complexes have potential applications in asymmetric synthesis and catalysis, providing insight into the spatial arrangement of ligands and their impact on reactivity (Canary et al., 1998).
Synthetic Methodologies
The compound's potential use in synthetic organic chemistry is highlighted by research on catalytic enantioselective reactions, such as the borane reduction of benzyl oximes. This methodology could be applicable to the synthesis of enantiomerically pure compounds, including pharmaceuticals (Huang et al., 2011).
Material Science Applications
Research on carboborosilazane ceramics, involving reactions between precursors like TSDE and methylamine, demonstrates the potential of 1-(3-Methyloxetan-3-yl)ethanamine hydrochloride in the development of high-demand ceramics. These materials have applications in aerospace, automotive, and electronic industries (Reinhardt & Marian, 2005).
Corrosion Inhibition and Biocide Applications
The multifunctional properties of related compounds, such as their role as biocides and corrosion inhibitors in cooling water systems, suggest that 1-(3-Methyloxetan-3-yl)ethanamine hydrochloride could also find applications in industrial water treatment processes. These compounds offer broad-spectrum activity against microorganisms and protect materials against corrosion, enhancing operational efficiency and lifespan of industrial systems (Walter & Cooke, 1997).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(3-methyloxetan-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(7)6(2)3-8-4-6;/h5H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRALBVBXMVIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(COC1)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyloxetan-3-yl)ethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2668006.png)
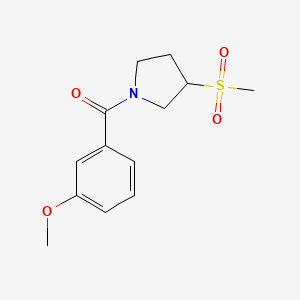
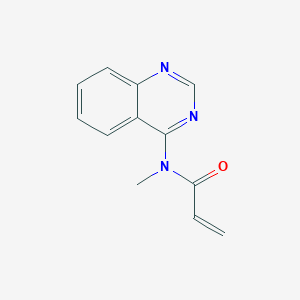
![N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2668011.png)
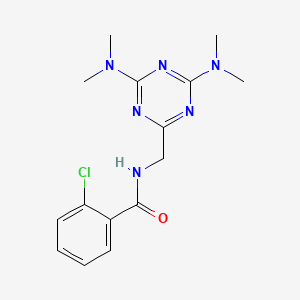
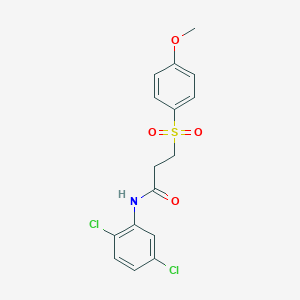
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine](/img/structure/B2668016.png)
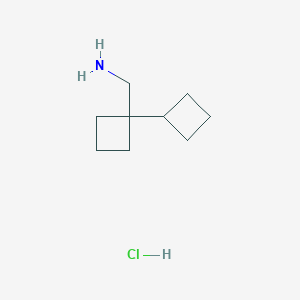

![2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2668021.png)
![5-Chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2668022.png)
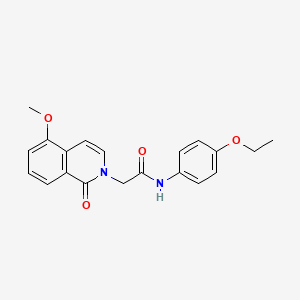

![1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2668026.png)